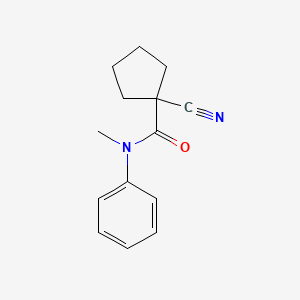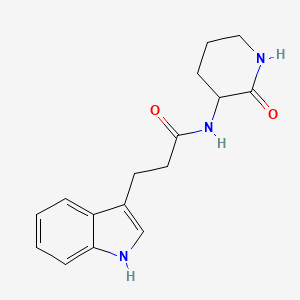
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. Its chemical structure is similar to that of other opioids such as morphine and fentanyl, but it has a unique mechanism of action that sets it apart from other opioids.
作用机制
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone acts as a potent agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates the G protein signaling pathway, leading to the inhibition of neurotransmitter release and the reduction of pain perception. This compound also has affinity for the kappa-opioid receptor, which may contribute to its analgesic effects.
Biochemical and physiological effects:
This compound has been shown to produce potent analgesic effects in animal models, with a potency similar to that of morphine. It has also been shown to produce respiratory depression and sedation, which are common side effects of opioids. This compound has a short half-life, which may contribute to its rapid onset and short duration of action.
实验室实验的优点和局限性
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has several advantages for use in lab experiments, including its potency and rapid onset of action. However, it also has several limitations, including its potential for abuse and the risk of respiratory depression and overdose. Therefore, caution should be taken when handling this compound in lab experiments, and appropriate safety measures should be implemented.
未来方向
Future research on (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone should focus on its potential for use in the treatment of opioid addiction, as well as its mechanism of action and potential side effects. Further studies are needed to determine the optimal dosage and administration route of this compound, as well as its long-term effects on the body. Additionally, research should be conducted to develop safer and more effective alternatives to this compound for the treatment of pain and opioid addiction.
合成方法
The synthesis of (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone involves several chemical reactions, including the condensation of 4-methoxypiperidine with 2,5-dimethylthiophen-3-ylcarbonyl chloride, followed by reduction of the resulting intermediate with sodium borohydride. The final product is then purified using column chromatography. The synthesis method of this compound has been extensively studied, and several modifications have been made to improve the yield and purity of the final product.
科学研究应用
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has been used in scientific research to study its analgesic effects and mechanism of action. It has been shown to be a potent agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. This compound has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models.
属性
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-9-8-12(10(2)17-9)13(15)14-6-4-11(16-3)5-7-14/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMZOGIXYLTZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone](/img/structure/B7544938.png)
![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)
![2-[1-(4-chlorophenyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7544952.png)

![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)

![[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)
![N-[cyclopentyl(thiophen-2-yl)methyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7544980.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)

![2-methyl-N-[3-oxo-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]amino]propyl]cyclopropane-1-carboxamide](/img/structure/B7544998.png)
![N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B7545019.png)

![2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)